3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazole
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Overview
Description
3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazole is a complex heterocyclic compound. It features a unique structure that combines multiple ring systems, including naphthyridine, pyrazolopyridine, and oxadiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazole typically involves multi-step reactions. One common approach is the condensation of appropriate precursors followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups at specific positions on the ring systems .
Scientific Research Applications
3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazole include other heterocyclic compounds with similar ring systems, such as:
- 1,5-Naphthyridines
- 1,6-Naphthyridines
- Pyrazolopyridines
- Oxadiazoles
Uniqueness
What sets this compound apart is its unique combination of multiple ring systems, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-pyrazolo[1,5-a]pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-11-16(13-5-6-19-8-12(13)9-20-11)17-22-18(25-23-17)14-10-21-24-7-3-2-4-15(14)24/h2-4,7,9-10,19H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBIDRCZPAOVOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCCC2=C1C3=NOC(=N3)C4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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